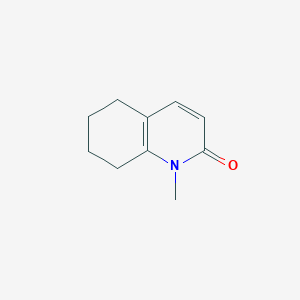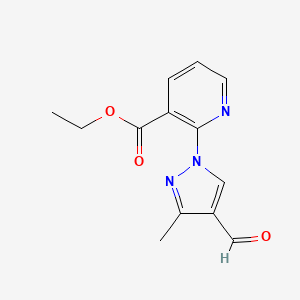
Ethyl 2-(4-formyl-3-methyl-1H-pyrazol-1-yl)nicotinate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 2-(4-formyl-3-methyl-1H-pyrazol-1-yl)nicotinate is a compound that belongs to the class of pyrazole derivatives. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry. This compound features a pyrazole ring substituted with a formyl group and a methyl group, attached to a nicotinate ester. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(4-formyl-3-methyl-1H-pyrazol-1-yl)nicotinate typically involves the reaction of 4-formyl-3-methyl-1H-pyrazole with ethyl nicotinate under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydride, and a solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is heated to a temperature range of 80-100°C for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and automated systems can further enhance the efficiency of the synthesis process.
化学反应分析
Types of Reactions
Ethyl 2-(4-formyl-3-methyl-1H-pyrazol-1-yl)nicotinate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The pyrazole ring can undergo electrophilic substitution reactions, where the hydrogen atoms are replaced by other substituents like halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using N-bromosuccinimide (NBS) in the presence of a radical initiator.
Major Products Formed
Oxidation: Ethyl 2-(4-carboxy-3-methyl-1H-pyrazol-1-yl)nicotinate.
Reduction: Ethyl 2-(4-hydroxymethyl-3-methyl-1H-pyrazol-1-yl)nicotinate.
Substitution: Ethyl 2-(4-bromo-3-methyl-1H-pyrazol-1-yl)nicotinate.
科学研究应用
Ethyl 2-(4-formyl-3-methyl-1H-pyrazol-1-yl)nicotinate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential as a pharmacophore in drug design and development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of Ethyl 2-(4-formyl-3-methyl-1H-pyrazol-1-yl)nicotinate involves its interaction with specific molecular targets and pathways. The formyl group can form hydrogen bonds with biological macromolecules, influencing their activity. The pyrazole ring can interact with enzymes and receptors, modulating their function. The exact molecular targets and pathways depend on the specific application and context of use.
相似化合物的比较
Ethyl 2-(4-formyl-3-methyl-1H-pyrazol-1-yl)nicotinate can be compared with other pyrazole derivatives such as:
Ethyl 2-(4-hydroxy-3-methyl-1H-pyrazol-1-yl)nicotinate: Similar structure but with a hydroxyl group instead of a formyl group.
Ethyl 2-(4-bromo-3-methyl-1H-pyrazol-1-yl)nicotinate: Contains a bromine atom instead of a formyl group.
Ethyl 2-(4-carboxy-3-methyl-1H-pyrazol-1-yl)nicotinate: Features a carboxylic acid group instead of a formyl group.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
属性
分子式 |
C13H13N3O3 |
|---|---|
分子量 |
259.26 g/mol |
IUPAC 名称 |
ethyl 2-(4-formyl-3-methylpyrazol-1-yl)pyridine-3-carboxylate |
InChI |
InChI=1S/C13H13N3O3/c1-3-19-13(18)11-5-4-6-14-12(11)16-7-10(8-17)9(2)15-16/h4-8H,3H2,1-2H3 |
InChI 键 |
AKJPKERWLRNVOI-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C1=C(N=CC=C1)N2C=C(C(=N2)C)C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


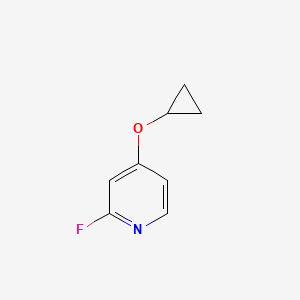
![6-(Benzyloxy)spiro[3.3]heptan-2-one](/img/structure/B13004390.png)
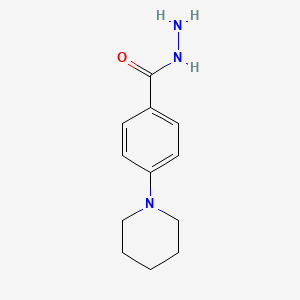
![9-Methyl-3-oxa-7,9-diazabicyclo[3.3.1]nonane dihydrochloride](/img/structure/B13004403.png)
![2'-Chloro-4'-hydroxy-[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B13004408.png)
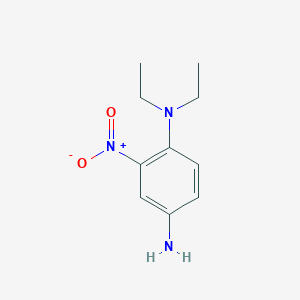
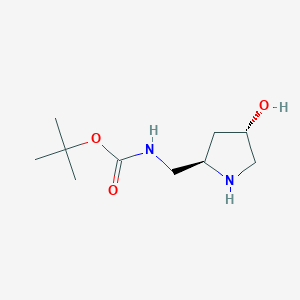

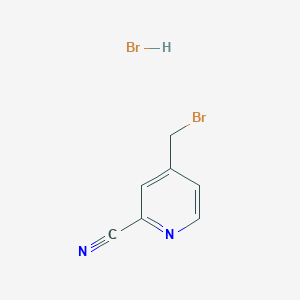
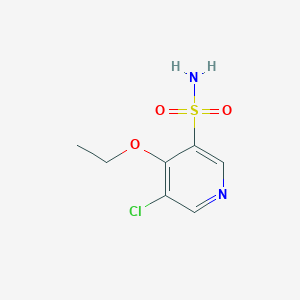
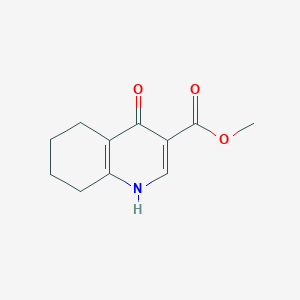

![6-(3-Bromopropyl)-2,3-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B13004454.png)
